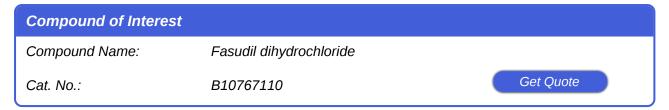




Application Notes and Protocols for In vivo Administration of Fasudil Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

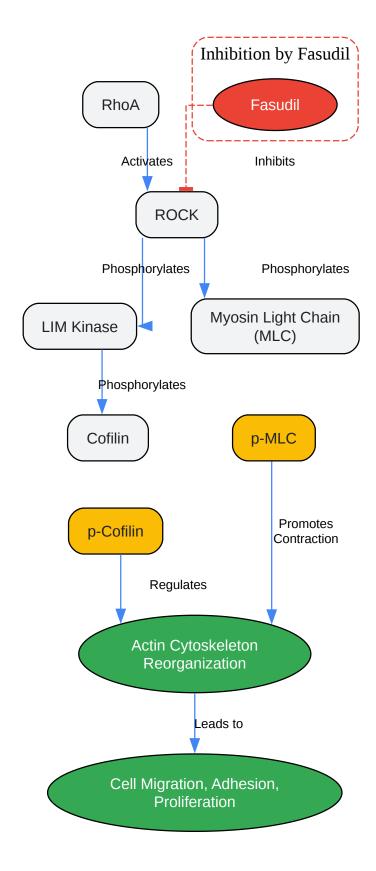
Fasudil dihydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] By targeting the ROCK signaling pathway, Fasudil has demonstrated therapeutic potential in a wide range of preclinical models of diseases, including cancer, neurodegenerative disorders, cardiovascular conditions, and inflammatory diseases.[3][4] Fasudil is clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[5][6] In vivo, Fasudil is rapidly converted to its active metabolite, hydroxyfasudil.[7][8]

These application notes provide a comprehensive overview of in vivo administration protocols for **Fasudil dihydrochloride**, compiled from various research studies. The information is intended to guide researchers in designing and executing their own in vivo experiments.

Signaling Pathway of Fasudil

Fasudil exerts its effects by inhibiting ROCK, which in turn reduces the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC) and LIM kinase (LIMK). This leads to decreased actomyosin contraction and actin filament turnover, affecting various cellular functions.





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Caption: Fasudil inhibits ROCK, preventing downstream signaling.



In Vivo Administration Protocols

The choice of administration route, dosage, and animal model is critical for the successful in vivo evaluation of **Fasudil dihydrochloride**. The following tables summarize various protocols used in published studies.

Table 1: Oral Administration of Fasudil Dihydrochloride

Animal Model	Disease Model	Dosage	Vehicle	Frequenc y	Duration	Referenc e
Mice	Myeloprolif erative Disorder	100 mg/kg	Water	Once daily	Until end of experiment	[9]
Mice	Amyotrophi c Lateral Sclerosis (ALS)	30 and 100 mg/kg	Drinking water	Ad libitum	Not specified	[10][11]
Mice	Cancer (Orthotopic)	100 mg/kg	Water	Twice daily	57 days	[5]
Mice	Cancer (Orthotopic)	1 mg/mL in drinking water + 100 mg/kg gavage	Water	Daily	57 days	[5]

Table 2: Intravenous (i.v.) Administration of Fasudil Dihydrochloride



Animal Model	Disease Model	Dosage	Vehicle	Frequenc y	Duration	Referenc e
Rats	Cancer (Peritoneal)	30 mg/kg/day	Saline	Three times daily (8h apart)	11 days	[5]
Rats	Pharmacok inetics	3 mg/kg	Not specified	Single dose	N/A	[8]
Humans	Clinical Trial (ALS)	30 mg and 60 mg	0.9% Sodium chloride	Twice daily	20 days	[3]

Table 3: Intraperitoneal (i.p.) Administration of Fasudil

Dihvdrochloride

Animal Model	Disease Model	Dosage	Vehicle	Frequenc y	Duration	Referenc e
Mice	Alzheimer' s Disease	25 mg/kg/day	Normal saline	Daily	16 weeks	[12]

Table 4: Other Administration Routes for Fasudil Dihydrochloride



Animal Model	Adminis tration Route	Disease Model	Dosage	Vehicle	Frequen cy	Duratio n	Referen ce
Mice	Continuo us Infusion (Alzet mini pump)	Cancer (Metasta sis)	50 mg/kg/da y	Not specified	Continuo us	3 weeks	[5]
Rats	Subcutan eous	Metabolic Syndrom e	10 mg/kg/da y	Not specified	Daily	3 weeks	
Pigs	Intravitre al Injection	Retinal Detachm ent	10 mM	Not specified	Single dose	N/A	[13]

Detailed Experimental Methodologies Preparation of Fasudil Dihydrochloride Solution

- For Oral Administration (Gavage):
 - Dissolve Fasudil dihydrochloride in sterile water to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered at 10 μL/g body weight).[9]
 - Ensure the solution is clear and free of particulates before administration.
- For Administration in Drinking Water:
 - Calculate the total daily water consumption of the animals.
 - Dissolve the required amount of Fasudil dihydrochloride in the total volume of drinking water to achieve the target daily dose (e.g., 1 mg/mL).[5]
 - Prepare fresh medicated water regularly (e.g., every 2-3 days) and monitor water intake to ensure accurate dosing.

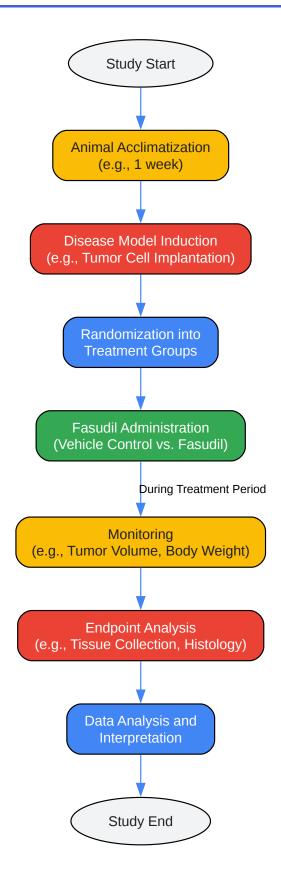


- For Intravenous Injection:
 - Dissolve Fasudil dihydrochloride in sterile, pyrogen-free 0.9% sodium chloride (saline) to the final concentration.[5]
 - Filter the solution through a 0.22 μm sterile filter before injection.
- For Intraperitoneal Injection:
 - Dissolve Fasudil dihydrochloride in sterile normal saline.[12]
 - Ensure the pH of the solution is within a physiologically acceptable range.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of Fasudil.





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